5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol
Description
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol (CAS No. 1367728-03-7) is a spirocyclic compound featuring a bicyclic framework with oxygen (2-oxa) and nitrogen (5-aza) heteroatoms. The molecular formula is C₁₄H₁₉NO₂ (MW: 233.31 g/mol), and its structure includes a benzyl substituent at the 5-position and a hydroxyl group at the 8-position . The spiro junction at C3 and C5 introduces conformational rigidity, which may influence its physicochemical properties and reactivity. This compound is utilized in pharmaceutical research, particularly as a building block for drug discovery .
Properties
IUPAC Name |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-13-6-7-15(14(8-13)10-17-11-14)9-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDRNGQVGHVXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CC1O)COC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes may include various chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced technologies and equipment. The process is designed to be cost-effective and environmentally friendly. Industrial production methods may include continuous flow reactors, automated synthesis, and purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives with modified functional groups, enhanced stability, or improved biological activity.
Scientific Research Applications
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol has diverse applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, catalysis, and material science.
Biology: It is employed in biochemical assays, enzyme studies, and cellular research.
Medicine: this compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is utilized in the development of new materials, coatings, and industrial processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations
Table 1: Key Functional Group Comparisons
| Compound Name | Molecular Formula | Functional Groups | Key Reactivity/Properties |
|---|---|---|---|
| 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol | C₁₄H₁₉NO₂ | Benzyl, 2-oxa, 8-OH | Hydrogen bonding, esterification potential |
| 5-Benzyl-5-azaspiro[3.5]nonan-8-amine | C₁₅H₂₂N₂ | Benzyl, 8-NH₂ | Basic, forms salts, nucleophilic alkylation |
| 5-Benzyl-5-azaspiro[3.5]nonan-8-one | C₁₅H₁₉NO | Benzyl, 8-ketone | Lipophilic, undergoes nucleophilic addition |
| 5-Oxaspiro[3.5]nonane-8-carboxylic acid | C₉H₁₄O₃ | 8-COOH | Acidic, forms salts, hydrogen bonding |
| 5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane | C₁₂H₂₁NO₄ | Boc-protected 8-OH | Stabilized hydroxyl, acid-labile protecting group |
Key Observations:
- Hydroxyl vs. Amine/Ketone: The hydroxyl group in the target compound enables hydrogen bonding and esterification, while the amine in analogs (e.g., 5-Benzyl-5-azaspiro[3.5]nonan-8-amine) enhances basicity and salt formation . The ketone in 5-Benzyl-5-azaspiro[3.5]nonan-8-one increases lipophilicity and reactivity toward nucleophiles .
- Carboxylic Acid Analogs: 5-Oxaspiro[3.5]nonane-8-carboxylic acid exhibits strong acidity (pKa ~4-5), facilitating ionic interactions distinct from the hydroxyl group’s moderate polarity .
Structural Isomers and Heteroatom Positioning
Table 2: Heteroatom and Isomer Comparisons
| Compound Name | Heteroatom Positions | Key Structural Features |
|---|---|---|
| This compound | 2-oxa, 5-aza | Rigid spiro core with benzyl and hydroxyl |
| 6-Azaspiro[3.5]nonan-7-one | 6-aza, 7-ketone | Different spiro junction (C3, C6) |
| 5-Oxa-2-azaspiro[3.5]nonan-8-one | 2-aza, 5-oxa | Ketone at 8-position, altered ring strain |
Key Observations:
- Ring Strain and Reactivity: The position of heteroatoms (e.g., 2-oxa vs. 2-aza) alters ring strain and electronic distribution. For instance, 5-Oxa-2-azaspiro[3.5]nonan-8-one’s ketone group may enhance electrophilicity compared to the hydroxyl group in the target compound .
- Spiro Junction Flexibility: 6-Azaspiro[3.5]nonan-7-one’s spiro junction at C3 and C6 likely reduces conformational rigidity compared to the target’s C3-C5 junction .
Physicochemical Properties
Table 3: Collision Cross-Section (CCS) and Solubility
| Compound Name | Predicted CCS (Ų, [M+H]⁺) | Solubility Trends |
|---|---|---|
| This compound | 131.5 (estimated) | Moderate in polar solvents |
| 5-Azaspiro[3.5]nonan-8-ol (unsubstituted) | 131.5 | Higher aqueous solubility |
| 5-Benzyl-5-azaspiro[3.5]nonan-8-one | N/A | Low (lipophilic) |
Key Observations:
- The benzyl group in the target compound reduces aqueous solubility compared to the unsubstituted 5-azaspiro[3.5]nonan-8-ol .
- Collision cross-section data (CCS) for the unsubstituted analog (131.5 Ų) suggests a compact conformation, which may be altered by the benzyl group’s steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
